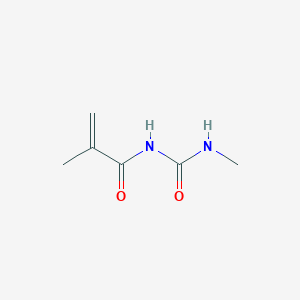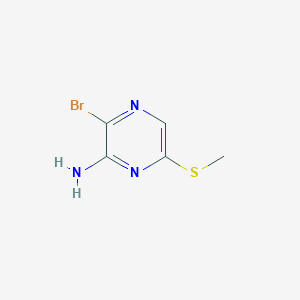![molecular formula C27H21P B8448599 diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane](/img/structure/B8448599.png)
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane is a compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diphenylphosphino group attached to a dibenzo[a,d]cycloheptene framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane typically involves the reaction of diphenylphosphine with dibenzo[a,d]cycloheptene under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of diphenylphosphine with dibenzo[a,d]cycloheptene in the presence of a palladium catalyst and a suitable base can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The diphenylphosphino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in organometallic chemistry for the synthesis of various metal complexes.
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane primarily involves its role as a ligand in catalytic processes. The diphenylphosphino group can coordinate with metal centers, forming stable complexes that facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: This compound is also used as a ligand in organometallic chemistry and has similar applications in catalysis.
Triphenylphosphine: A widely used ligand in organometallic chemistry, known for its versatility and effectiveness in various catalytic processes.
Uniqueness
This compound is unique due to its specific structural features, which allow it to form highly stable metal complexes. This stability enhances its effectiveness as a ligand in catalytic processes, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C27H21P |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane |
InChI |
InChI=1S/C27H21P/c1-3-13-23(14-4-1)28(24-15-5-2-6-16-24)27-25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)27/h1-20,27H |
Clave InChI |
KZCMNDBHBVBRLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2C3=CC=CC=C3C=CC4=CC=CC=C24)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide](/img/structure/B8448584.png)





![2-(6-(benzyloxy)naphthalen-2-yl)-1H-benzo[d]imidazole](/img/structure/B8448630.png)

